![molecular formula C22H27N3O2S2 B2753411 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 689262-59-7](/img/structure/B2753411.png)
2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H27N3O2S2 and its molecular weight is 429.6. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound exhibits potential as an anticancer agent due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including leukemia, breast cancer, and lung cancer. Preliminary studies suggest that it may interfere with cancer cell growth and proliferation .
- EZH2 (Enhancer of Zeste Homolog 2) is an enzyme involved in epigenetic regulation. Compounds that inhibit EZH2 have attracted attention for their potential in cancer therapy. The thieno[3,2-d]pyrimidine scaffold of this compound could serve as a starting point for designing more potent EZH2 inhibitors .
- Some derivatives related to this compound have demonstrated better anti-fibrotic activity than existing drugs like Pirfenidone. Specifically, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show promising results .
- The thieno[3,2-d]pyrimidine moiety may possess anti-inflammatory properties. Researchers are exploring its effects on inflammatory pathways and cytokine production. Understanding its mechanism of action could lead to novel anti-inflammatory therapies .
- Although not extensively studied, the compound’s structure suggests potential neuroprotective properties. Researchers are investigating its ability to mitigate oxidative stress, inflammation, and neuronal damage in neurodegenerative diseases .
- Scientists use compounds like this one as chemical probes to study biological processes. By modifying specific functional groups, researchers can create variants for probing specific targets or pathways in cellular and molecular biology .
Anticancer Properties
EZH2 Inhibition
Anti-fibrotic Activity
Anti-inflammatory Potential
Neuroprotective Effects
Chemical Biology Probes
properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-16-13-18-20(29-16)21(27)25(14-17-9-5-4-6-10-17)22(23-18)28-15-19(26)24-11-7-2-3-8-12-24/h4-6,9-10,16H,2-3,7-8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHVQCZNVFVQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCCCCC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one |
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